molecular formula C12H16BrNO2S B13224292 4-(4-Bromobenzenesulfonyl)cyclohexan-1-amine

4-(4-Bromobenzenesulfonyl)cyclohexan-1-amine

Katalognummer: B13224292
Molekulargewicht: 318.23 g/mol
InChI-Schlüssel: XDTVTYWXWGHRRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromobenzenesulfonyl)cyclohexan-1-amine is an organic compound with the molecular formula C₁₂H₁₆BrNO₂S and a molecular weight of 318.23 g/mol . This compound is characterized by the presence of a bromobenzenesulfonyl group attached to a cyclohexanamine structure. It is primarily used in research and development settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzenesulfonyl)cyclohexan-1-amine typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromobenzenesulfonyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions.

    Coupling Reactions: The amine group can be involved in coupling reactions with other electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromobenzenesulfonyl)cyclohexan-1-amine is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(4-Bromobenzenesulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromobenzenesulfonyl group and a cyclohexanamine structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and development .

Eigenschaften

Molekularformel

C12H16BrNO2S

Molekulargewicht

318.23 g/mol

IUPAC-Name

4-(4-bromophenyl)sulfonylcyclohexan-1-amine

InChI

InChI=1S/C12H16BrNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-2,5-6,10,12H,3-4,7-8,14H2

InChI-Schlüssel

XDTVTYWXWGHRRX-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.